molecular formula C10H15N B1348386 2,4,6-Trimethylbenzylamine CAS No. 40393-99-5

2,4,6-Trimethylbenzylamine

Cat. No. B1348386
CAS RN: 40393-99-5
M. Wt: 149.23 g/mol
InChI Key: DGSRAILDFBJNQI-UHFFFAOYSA-N
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Scientific Research Applications

1. Application in Mass Spectrometry

A study by Shevyrin et al. (2016) explored the mass spectrometric properties of a compound in the NBOMe series, which included 2,4,6-Trimethylbenzylamine. The identification of this compound was achieved using various techniques like gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance spectroscopy. This demonstrates the utility of 2,4,6-Trimethylbenzylamine in the field of mass spectrometry for identifying complex organic compounds.

2. Role in Bromination Reactions

Research by Goodman and Detty (2004) showed the use of selenoxides, including derivatives of 2,4,6-Trimethylbenzylamine, as catalysts in bromination reactions. These catalysts were effective in two-phase systems for brominating various organic substrates, illustrating the chemical's potential in facilitating specific types of chemical transformations.

3. Solid-State Structural Properties

In a study by Pan et al. (2006), the structural properties of derivatives of 2,4,6-Trimoxybenzene, closely related to 2,4,6-Trimethylbenzylamine, were examined. The study used powder X-ray diffraction data and other techniques to determine structural similarities and contrasts within this family of materials. This indicates the significance of 2,4,6-Trimethylbenzylamine derivatives in understanding solid-state structural properties of organic compounds.

4. Application in Metathesis of Terminal Alkynes

Haberlag et al. (2012) conducted research on 2,4,6-Trimethylbenzylidyne complexes demonstrating their efficiency as catalysts for the metathesis of internal and terminal alkynes. This showcases the role of 2,4,6-Trimethylbenzylamine derivatives in catalyzing important reactions in organic synthesis.

5. Synthesis of Dihydroquinazolines

Gruber, Díaz, and Orelli (2018) explored the synthesis of dihydroquinazolines from 2-aminobenzylamine, closely related to 2,4,6-Trimethylbenzylamine. This study is significant for the synthesis of heterocycles, indicating the relevance of similar compounds in medicinal chemistry and drug design.

Future Directions


The future directions of 2,4,6-Trimethylbenzylamine are not clearly defined in the literature. As a chemical compound, its potential uses and developments would depend on ongoing research and technological advancements in relevant fields.


properties

IUPAC Name

(2,4,6-trimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSRAILDFBJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332514
Record name 2,4,6-Trimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzylamine

CAS RN

40393-99-5
Record name 2,4,6-Trimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trimethylbenzyl chloride (5 g, 29.7 mmol) in DMSO (20 mL) was added sodium azide (2.9 g, 44.6 mmol). The mixture was heated at 60° C. for 3 h before it was allowed to cool to rt and poured to water (200 mL). The resulted precipitate was filtered dissolved in wet THF (50 mL) followed by the addition of triphenylphosphine (15.6, 59.4 mmol). The mixture was heated under reflux for 3 h and the volatiles were evaporated. The residue was added to 1 N HCl (200 mL) and the solids were filtered off. The filtrate was basified and the resulted precipitate was filtered, dried under vacuum to give 2,4,6-trimethylbenzylamine (2.7 g, 61% yleld).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
59.4 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Chahen, B Therrien, G Süss-Fink - Inorganic Chemistry Communications, 2007 - Elsevier
The new imine ligand (E)-2,4,6-Me 3 C 6 H 2 CH 2 NCH t Bu (1) has been prepared from 2,4,6-trimethylbenzylamine and trimethylacetaldehyde. In this imine, the ortho-positions of the …
Number of citations: 2 www.sciencedirect.com
SJ Angyal, DR Penman, GP Warwick - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… The crystalline methylene compounds of benzylamine, p-nitrobmzylamine, and 2 : 4 : 6-trimethylbenzylamine were found to be trimeric. Further, methylenebenzylamine does not …
Number of citations: 14 pubs.rsc.org
RW Gleason, JF Paulin - Journal of the Chemical Society, Chemical …, 1973 - pubs.rsc.org
Reduction of the title compound with lithium aluminium hydride proceeds with evolution of nitrogen and the formation of 1,2-bis-(2,4,6-trimethylphenyl)ethane in 78% yield. …
Number of citations: 1 pubs.rsc.org
D Wei, C Netkaew, J Wu, C Darcel - ChemCatChem, 2020 - Wiley Online Library
Cyclic amines (such as pyrrolidines, piperidines and azepanes) are present in a large class of natural products and bioactive molecules. Herein, we present a novel chemoselective …
SJ Angyal, PJ Morris, RC Rassack… - Journal of the Chemical …, 1949 - pubs.rsc.org
IN Part I (preceding paper) it was shown that the Sommelet reaction of an arylmethyl halide. with hexamine proceeds in three steps:(1) a quaternary salt is formed,(2) this is hydrolysed. …
Number of citations: 3 pubs.rsc.org
C Lian, C Zhang, Y Zhao, H Wang, X Li… - Applied …, 2022 - Wiley Online Library
A high‐performance, readily available and eco‐friendly cobalt catalyst has been suggested for the first time for the additive‐free oxidative coupling of primary amines to imines. Different …
Number of citations: 0 onlinelibrary.wiley.com
A Schonberg, R Moubacher - Chemical Reviews, 1952 - ACS Publications
Subsequent to Strecker’s observation (49) that alloxan reacts with alanine to give carbon dioxide and acetaldehyde, a number of reagents havebeen found having the power of …
Number of citations: 373 pubs.acs.org
CD Gutsche, HE Johnson - Journal of the American Chemical …, 1955 - ACS Publications
A study has been made of the ring enlargement of cyclohexanone in methanol with several ethyl N-nitroso-N-benzyl-carbamates carryingmethyl and methoxyl substituents on the …
Number of citations: 43 pubs.acs.org
F Wang, LM Sayre - Journal of the American Chemical Society, 1992 - ACS Publications
The kinetics of oxidation of a large series of aliphatic amines by the “high-potential” oxidant (batho) 2Cun (batho= 2, 9-dimethyl-4, 7-diphenyl-l, 10-phenanthrolinedisulfonate) was …
Number of citations: 78 pubs.acs.org
C Chen, M Guan, J Zhang, Z Wen, Y Zhao - Organic letters, 2015 - ACS Publications
Palladium-catalyzed direct ortho-silylation of oxalyl amide-protected phenylmethanamine and phenethylamine with commercially available disilanes is reported. Germanylation …
Number of citations: 74 pubs.acs.org

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